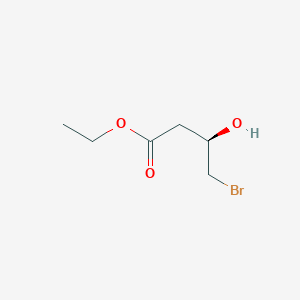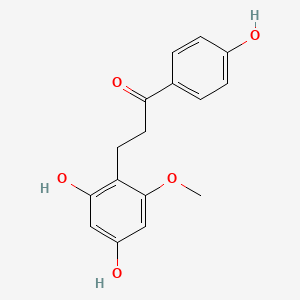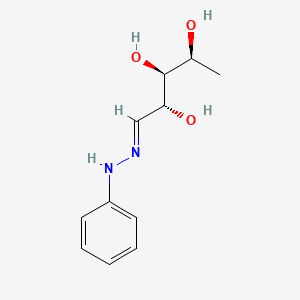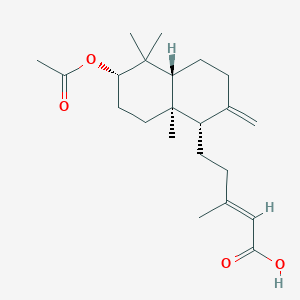
1,3,5-tri(1H-imidazol-1-yl)benzene
Vue d'ensemble
Description
1,3,5-tri(1H-imidazol-1-yl)benzene is an organic compound with the molecular formula C15H12N6 . It is a white to orange to green powder or crystal .
Synthesis Analysis
The synthesis of 1,3,5-tri(1H-imidazol-1-yl)benzene has been reported in the literature. For instance, it has been used as an organic linker in the preparation of novel Metal-Organic Frameworks (MOFs) consisting of Al, Cr, and Cu as metal ions .Chemical Reactions Analysis
1,3,5-tri(1H-imidazol-1-yl)benzene has been used in the synthesis of new drugs, such as anti-tumor drugs, antiviral drugs, and antibacterial drugs . It has also been used as an organic linker in the synthesis of MOFs .Physical And Chemical Properties Analysis
1,3,5-tri(1H-imidazol-1-yl)benzene is a solid at 20°C and should be stored under inert gas . It has a molecular weight of 276.30 g/mol . The compound has a melting point of 303°C and a maximum absorption wavelength of 296 nm .Applications De Recherche Scientifique
Chemical Synthesis
“1,3,5-tri(1H-imidazol-1-yl)benzene” is used in chemical synthesis . It has a molecular weight of 276.3 and a CAS Number of 528543-96-6 .
Metal-Organic Frameworks (MOFs)
This compound has been used in the synthesis of Metal-Organic Frameworks (MOFs) . MOFs are compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. They are a kind of porous material and have been used for gas storage and separation .
Carbon Dioxide Capture
The MOFs synthesized using “1,3,5-tri(1H-imidazol-1-yl)benzene” have shown excellent CO2 adsorption capacity . This makes them potentially useful in carbon capture and storage (CCS), a method used to reduce greenhouse gas emissions .
Gas and Dye Molecule Adsorption
Coordination polymers with “1,3,5-tri(1H-imidazol-1-yl)benzene” have shown selective adsorption of gas and dye molecules . This property can be used in various applications such as gas purification and dye removal from wastewater .
Liquid Crystals
“1,3,5-tri(1H-imidazol-1-yl)benzene” has been used in the design and synthesis of supramolecular columnar liquid crystals . These liquid crystals have a broad mesomorphic range, good thermal stability, and strong fluorescence .
Fluorescent Materials
The liquid crystals synthesized using “1,3,5-tri(1H-imidazol-1-yl)benzene” exhibit strong fluorescence . This makes them potentially useful in the development of fluorescent materials, which have applications in various fields such as bioimaging, sensors, and optoelectronic devices .
Orientations Futures
Mécanisme D'action
Target of Action
It has been used as an organic linker in the synthesis of novel metal-organic frameworks (mofs) with al, cr, and cu as metal ions .
Mode of Action
It has been used in the formation of supramolecular columnar liquid crystals through h-bonding .
Result of Action
It has been used in the formation of supramolecular columnar liquid crystals that exhibit strong fluorescence .
Action Environment
It is known to be stable at room temperature but may decompose under high temperature and light exposure .
Propriétés
IUPAC Name |
1-[3,5-di(imidazol-1-yl)phenyl]imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6/c1-4-19(10-16-1)13-7-14(20-5-2-17-11-20)9-15(8-13)21-6-3-18-12-21/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAPWMCQWTGBLSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C2=CC(=CC(=C2)N3C=CN=C3)N4C=CN=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 1,3,5-tri(1H-imidazol-1-yl)benzene attractive for building metal-organic frameworks (MOFs)?
A1: 1,3,5-tri(1H-imidazol-1-yl)benzene possesses three imidazole rings, acting as nitrogen donors to coordinate with metal ions. [, , , , , , , ] This tridentate nature, coupled with the molecule's relatively rigid structure, allows the creation of robust and porous frameworks with diverse architectures. [, , , , , , , ]
Q2: How does the structure of 1,3,5-tri(1H-imidazol-1-yl)benzene influence the dimensionality of the resulting MOFs?
A2: The trigonal symmetry and the spatial arrangement of the imidazole groups in tib can lead to the formation of MOFs with varying dimensionality. Researchers have synthesized 1D chains, [] 2D layered structures, [, ] and even complex 3D frameworks [, ] by carefully selecting co-ligands and metal ions, showcasing tib's versatility in constructing diverse MOF architectures.
Q3: Can you provide specific examples of how 1,3,5-tri(1H-imidazol-1-yl)benzene-based MOFs have been utilized for sensing applications?
A3: A Cd(II)-based MOF incorporating 1,3,5-tri(1H-imidazol-1-yl)benzene has demonstrated high sensitivity and selectivity for detecting nitroaromatic compounds, especially 2,4,6-trinitrophenol (TNP) and 4-nitrophenol (4-NP) in solution. [] This detection relies on the fluorescence quenching of the MOF upon interaction with the target molecules.
Q4: Beyond sensing, are there other reported applications for 1,3,5-tri(1H-imidazol-1-yl)benzene in materials chemistry?
A4: Yes, researchers have explored 1,3,5-tri(1H-imidazol-1-yl)benzene-based MOFs for applications beyond sensing. For instance, a series of multifunctional MOFs incorporating tib exhibited excellent adsorption properties for harmful organic dyes, showing promise for environmental remediation. [] Additionally, a Co-based coordination polymer with tib displayed potential as a photocatalyst for the degradation of organic dyes under UV/Vis light irradiation. []
Q5: Are there any studies investigating the biological activity of 1,3,5-tri(1H-imidazol-1-yl)benzene-containing compounds?
A5: While research primarily focuses on material science applications, some studies explore the biological activity of tib-containing complexes. For example, a Co-based coordination polymer with 1,3,5-tri(1H-imidazol-1-yl)benzene showed inhibitory effects on human osteosarcoma cells. [, ] Additionally, trinuclear Pt(II) complexes using tib as a bridging ligand exhibited promising activity as G-quadruplex binders and telomerase inhibitors, suggesting potential anticancer applications. []
Q6: Have theoretical studies been conducted on 1,3,5-tri(1H-imidazol-1-yl)benzene or its complexes?
A6: Yes, computational methods have been employed to investigate the properties of tib-containing materials. For instance, density functional theory (DFT) calculations were used to analyze the electronic structure and band gap of a Co-based coordination polymer, providing insights into its photocatalytic activity for dye degradation. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



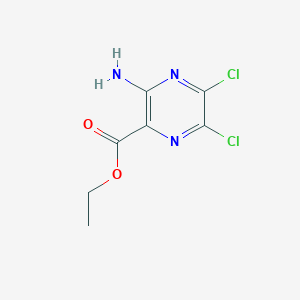
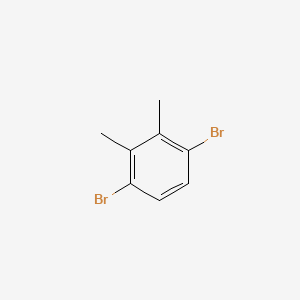
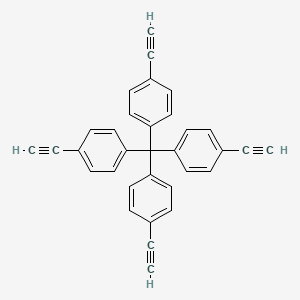
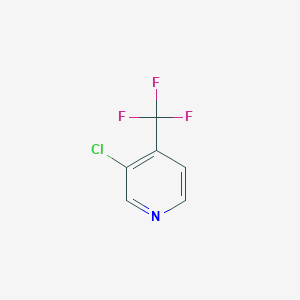
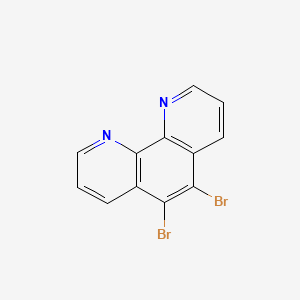

![6-Chlorobenzo[b]thiophene](/img/structure/B1631565.png)
